1-(Chloromethyl)pyrrolidin-2-one

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

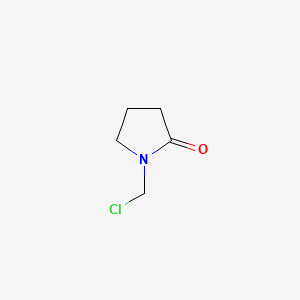

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as this compound. This nomenclature reflects the fundamental structural features of the molecule, wherein a pyrrolidin-2-one ring system serves as the core scaffold with a chloromethyl group attached to the nitrogen atom at position 1. The pyrrolidin-2-one portion indicates a five-membered saturated heterocyclic ring containing one nitrogen atom and a carbonyl group at the 2-position, creating a lactam functionality that is characteristic of this class of compounds.

The structural representation of this compound can be accurately described through multiple chemical notation systems that provide comprehensive information about its molecular architecture. The compound exhibits a molecular formula of C5H8ClNO, which accounts for five carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom arranged in a specific three-dimensional configuration. The Simplified Molecular Input Line Entry System representation is documented as C1CC(=O)N(C1)CCl, which provides a linear notation that describes the connectivity of atoms within the molecular structure. This notation clearly demonstrates the cyclic nature of the pyrrolidinone ring and the positioning of the chloromethyl substituent.

The International Chemical Identifier for this compound is recorded as InChI=1S/C5H8ClNO/c6-4-7-3-1-2-5(7)8/h1-4H2, providing a standardized method for representing the compound's structure in chemical databases. The corresponding International Chemical Identifier Key is KEBMRNXDMRFGNV-UHFFFAOYSA-N, which serves as a unique identifier that facilitates efficient database searches and cross-referencing across multiple chemical information systems. These structural identifiers collectively establish an unambiguous representation of the compound's molecular architecture and enable precise identification in computational chemistry applications.

Chemical Abstracts Service Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number for this compound is officially documented as 31282-95-8, which serves as the primary identifier for this compound in chemical literature and regulatory databases. This registry number has been consistently verified across multiple authoritative sources and represents the definitive identification code assigned by the Chemical Abstracts Service for cataloging and cross-referencing purposes. The registry number enables precise identification of the compound across different chemical databases and eliminates ambiguity that might arise from variations in nomenclature or structural representation methods.

Comprehensive validation of the molecular formula C5H8ClNO has been confirmed through multiple independent sources, demonstrating consistent agreement across chemical databases and reference materials. The molecular weight is precisely calculated as 133.57 grams per mole, reflecting the sum of atomic masses for all constituent atoms within the molecular structure. This molecular weight value has been independently verified through computational methods and experimental determinations, establishing confidence in the accuracy of the molecular formula assignment.

The European Community number for this compound is documented as 834-110-2, providing an additional regulatory identifier that is utilized within European Union chemical classification and registration systems. The Data Systems and Solutions Toxicology Substance Identifier is recorded as DTXSID8067608, which facilitates tracking and identification within toxicological databases maintained by the United States Environmental Protection Agency. These multiple identification numbers create a comprehensive framework for unambiguous identification of this compound across international regulatory and research systems.

| Property | Value | Source Verification |

|---|---|---|

| Chemical Abstracts Service Registry Number | 31282-95-8 | Multiple Database Confirmation |

| Molecular Formula | C5H8ClNO | Cross-Referenced Validation |

| Molecular Weight | 133.57 g/mol | Computational Verification |

| European Community Number | 834-110-2 | Regulatory Database |

| Data Systems and Solutions Toxicology Substance Identifier | DTXSID8067608 | Environmental Protection Agency Database |

Properties

IUPAC Name |

1-(chloromethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c6-4-7-3-1-2-5(7)8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBMRNXDMRFGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067608 | |

| Record name | 2-Pyrrolidinone, 1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31282-95-8 | |

| Record name | 1-(Chloromethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31282-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031282958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidinone, 1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination Using Thionyl Chloride

One common industrial and laboratory method involves the reaction of pyrrolidin-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

$$

\text{Pyrrolidin-2-one} + \text{SOCl}2 \rightarrow \text{1-(Chloromethyl)pyrrolidin-2-one} + \text{HCl} + \text{SO}2

$$

This method is favored for its straightforwardness and relatively high yield. The reaction typically requires controlled temperature to avoid side reactions and degradation of the product. Continuous flow reactors are sometimes employed in industrial settings to optimize reaction control and scalability, improving yield and purity.

Acylation Followed by Chlorination

An alternative approach involves the acylation of L-prolinamide with chloroacetyl chloride in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at low temperatures (0–5°C), followed by stirring at room temperature for extended periods (e.g., 26 hours). The intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is then isolated and further processed to yield the chloromethyl derivative.

This method includes:

- Dosing L-prolinamide in DMF with chloroacetyl chloride under nitrogen atmosphere.

- Stirring at controlled temperatures to ensure complete reaction.

- Addition of water to dissolve salts and subsequent extraction with dichloromethane.

- pH adjustments and multiple extractions to purify the intermediate.

- Final evaporation and recrystallization steps to obtain the target compound.

This multi-step process is advantageous for producing optically active forms and intermediates useful in pharmaceutical synthesis.

Reaction Conditions and Reagents

| Preparation Method | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Thionyl chloride chlorination | SOCl2, pyrrolidin-2-one | Reflux in inert solvent | Reflux (~70-80°C) | Industrial scale, continuous flow used |

| Acylation with chloroacetyl chloride | L-prolinamide, chloroacetyl chloride, K2CO3, KI | DMF, dichloromethane, THF | 0–5°C (addition), 20–30°C (stirring) | Multi-step, optically active intermediates |

| Resolution and extraction method | Levotartaric acid, N-methyl-2-aminoethyl tetramethyleneimine, NaOH, chloroform | Methanol, water, chloroform | 0–10°C (reaction), <30°C (alkalization) | High purity, optically active product |

Purification and Isolation

Purification typically involves:

- Filtration to remove inorganic salts.

- Solvent evaporation under reduced pressure.

- pH adjustments to facilitate extraction of the organic phase.

- Multiple extractions with dichloromethane or chloroform.

- Recrystallization from solvent mixtures such as isopropanol/butanone to achieve pharmacological purity.

Research Findings and Yields

- The acylation-chlorination method yields optically active (S)-1-(2-chloroethyl)pyrrolidine derivatives with yields around 75–81% and purity above 99% (GC analysis).

- The thionyl chloride method is efficient for racemic mixtures and is scalable for industrial production, with continuous flow reactors enhancing control and yield.

- The multi-step extraction and pH adjustment process ensures removal of impurities and salts, critical for pharmaceutical-grade material.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Thionyl chloride chlorination | SOCl2, pyrrolidin-2-one | Inert solvent (e.g., DCM) | Reflux (~70-80°C) | High | High | Suitable for industrial scale |

| Acylation with chloroacetyl chloride | L-prolinamide, chloroacetyl chloride, K2CO3, KI | DMF, DCM, THF | 0–5°C (addition), 20–30°C (stirring) | ~75-81 | >99 | Produces optically active intermediates |

| Resolution and extraction | Levotartaric acid, N-methyl-2-aminoethyl tetramethyleneimine, NaOH, chloroform | Methanol, water, chloroform | 0–10°C (reaction), <30°C (alkalization) | 75-81 | >99 | High purity, optical activity |

Chemical Reactions Analysis

1-(Chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the lactam ring can lead to the formation of pyrrolidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

Major Products:

- Substitution reactions yield various substituted pyrrolidin-2-one derivatives.

- Oxidation reactions produce carboxylic acids or other oxidized products.

- Reduction reactions result in pyrrolidine derivatives.

Scientific Research Applications

1-(Chloromethyl)pyrrolidin-2-one has numerous applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)pyrrolidin-2-one involves its reactivity due to the chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of new bonds and the generation of bioactive molecules. The compound’s effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, which are involved in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolidinone Ring

1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one (CAS 36152-29-1)

- Structure: A phenyl ring substituted with a chloromethyl group is attached to the pyrrolidinone nitrogen.

- Molecular Formula: C₁₁H₁₂ClNO.

- Key Differences: The chloromethyl group is on the phenyl ring rather than directly on the pyrrolidinone, reducing ring strain and altering electronic effects. This modification increases lipophilicity (logP ≈ 2.5) compared to 1-(chloromethyl)pyrrolidin-2-one (logP ≈ 0.8) .

- Applications : Used in cross-coupling reactions due to the aromatic chloromethyl group’s stability .

4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS 61213-51-2)

- Structure: The pyrrolidinone ring is substituted with a chloromethyl group at the 4-position and a trifluoromethylphenyl group at the 1-position.

- Molecular Formula: C₁₂H₁₁ClF₃NO.

- Key Differences : The trifluoromethyl group enhances metabolic stability and bioavailability. The 4-position chloromethyl group sterically hinders reactions compared to 1-substituted analogues .

Halogenated Derivatives

1-Allyl-3,3-dichloro-4-(chloromethyl)pyrrolidin-2-one (2f)

- Structure: Dichloro and allyl substituents on the pyrrolidinone ring.

- Physical Properties : White amorphous solid; 1H NMR (CDCl₃): δ 5.85 (m, 1H, CH₂=CH), 4.15 (d, 2H, CH₂Cl), 3.70 (m, 2H, N-CH₂) .

- Reactivity : The allyl group enables Diels-Alder reactions, while dichloro substitution increases electrophilicity at the lactam carbonyl .

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one (CAS 3192-64-1)

Pharmacologically Active Analogues

1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7)

- Activity: Binds to α₁-adrenoceptors with pKi = 7.13, attributed to the piperazine moiety’s basicity and chlorophenyl group’s hydrophobic interactions .

- Comparison: The pyrrolidinone ring’s lactam carbonyl forms hydrogen bonds with receptors, a feature absent in non-lactam analogues .

1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c)

- Activity : Exhibits anti-Alzheimer’s activity by inhibiting acetylcholinesterase (IC₅₀ = 12 nM).

- Structural Advantage : The trifluoromethyl group increases blood-brain barrier penetration compared to this compound derivatives .

Biological Activity

1-(Chloromethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C5H8ClNO and a molecular weight of approximately 133.58 g/mol. This compound features a pyrrolidinone structure characterized by a five-membered ring containing one nitrogen atom and a carbonyl group. The presence of the chloromethyl group enhances its electrophilic character, making it a valuable reagent in organic synthesis and a subject of interest for its biological activities.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of N-methylpyrrolidin-2-one with paraformaldehyde and hydrochloric acid. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Antimicrobial Properties

Research into the antimicrobial activity of this compound has been limited. However, one study indicated that it exhibits moderate activity against certain bacterial strains. Further investigations are necessary to elucidate its efficacy and potential mechanisms of action against pathogens.

Cytotoxicity and Apoptosis Induction

While specific studies on the cytotoxic effects of this compound are scarce, related compounds in the pyrrolidinone family have shown promising anticancer properties. For instance, 2-Pyrrolidinone has demonstrated cytotoxicity in cancer cell lines such as HeLa and PC-3, inducing apoptosis through G0/G1 phase cell cycle arrest . The mechanisms by which these compounds induce apoptosis typically involve alterations in mitochondrial function and caspase activation.

Case Studies

To further understand the biological activity of this compound, it is beneficial to examine related compounds:

These case studies highlight the potential for this compound to share similar biological properties with its analogs.

The mechanism of action for this compound is not fully understood due to limited research. However, it is hypothesized that its electrophilic nature may allow it to interact with various biological macromolecules, potentially leading to modifications that could disrupt cellular functions. This reactivity may contribute to both its antimicrobial and potential anticancer activities.

Q & A

Basic: What are the recommended methods for synthesizing 1-(Chloromethyl)pyrrolidin-2-one in laboratory settings?

Answer:

this compound is typically synthesized via nucleophilic substitution or halogenation of pyrrolidin-2-one derivatives. For example, halogenation of the methyl group in 1-methylpyrrolidin-2-one using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is a common approach. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to chlorinating agent) and maintaining temperatures between 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization ensures high purity (>95%) .

Basic: How should researchers safely handle this compound, considering its potential hazards?

Answer:

Safety protocols include:

- PPE : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as halogenated compounds may irritate the respiratory tract.

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Toxicity data for this compound is limited, so treat it as a potential mutagen based on structural analogs (e.g., fluorochloridone derivatives) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloromethyl group.

Basic: What are the standard analytical techniques for characterizing the purity and structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the chloromethyl group (e.g., δ ~3.8–4.2 ppm for CH₂Cl protons) and pyrrolidinone ring integrity.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95% by area normalization).

- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak (m/z ~133.6 for C₅H₈ClNO⁺) .

- XRPD : For crystalline derivatives, X-ray powder diffraction distinguishes polymorphs (e.g., peaks at 2θ = 12.5°, 18.3°) .

Advanced: How can researchers optimize reaction conditions for introducing substituents via the chloromethyl group in this compound?

Answer:

The chloromethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. Key optimizations include:

- Catalyst Screening : Iodine (5–10 mol%) enhances reactivity in domino reactions, as shown for analogous pyrrolidinone derivatives .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve nucleophile accessibility.

- Temperature Control : Reactions at 50–80°C balance reaction rate and by-product formation.

- Workflow Example : React this compound with thiophenol (1.5 eq) in DMF at 60°C for 12 hours to yield thioether derivatives .

Advanced: What strategies are effective in resolving contradictions in reaction outcomes when using this compound under varying catalytic conditions?

Answer:

Contradictions (e.g., variable yields or unexpected by-products) arise from:

- Catalyst-Ligand Mismatch : Iodine may favor electrophilic pathways, while palladium catalysts (e.g., Pd(PPh₃)₄) promote cross-coupling. Screen catalysts with divergent mechanisms.

- Side Reactions : Hydrolysis of the chloromethyl group in protic solvents (e.g., H₂O/THF mixtures) generates 1-hydroxymethyl derivatives. Use anhydrous conditions and molecular sieves.

- Analytical Validation : Employ LC-MS to trace by-products (e.g., dimerization products at m/z ~267) and adjust stoichiometry .

Advanced: What computational approaches are employed to predict the reactivity and stability of this compound derivatives?

Answer:

- DFT Calculations : Predict SN2 transition states (e.g., activation energy barriers for nucleophilic attack on the chloromethyl group).

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to model reaction kinetics.

- Docking Studies : For bioactive derivatives, assess binding affinity to target proteins (e.g., kinase inhibitors) using AutoDock Vina.

- Degradation Modeling : QSPR models correlate substituent electronegativity with hydrolytic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.